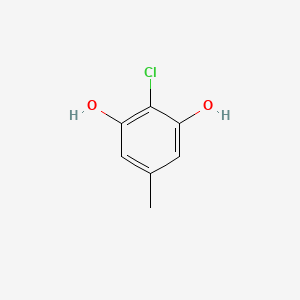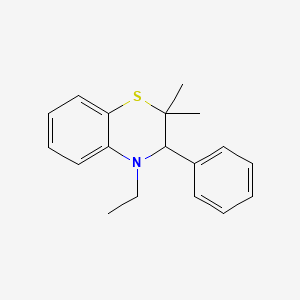
4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine is an organic compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzothiazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures can be optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups.
Aplicaciones Científicas De Investigación
4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine: Lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.
4-Ethyl-2,2-dimethyl-3-phenyl-2H-1,4-benzothiazine: Similar structure but differs in the oxidation state of the sulfur atom.
Uniqueness
4-Ethyl-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Propiedades
Número CAS |
56553-67-4 |
|---|---|
Fórmula molecular |
C18H21NS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-ethyl-2,2-dimethyl-3-phenyl-3H-1,4-benzothiazine |
InChI |
InChI=1S/C18H21NS/c1-4-19-15-12-8-9-13-16(15)20-18(2,3)17(19)14-10-6-5-7-11-14/h5-13,17H,4H2,1-3H3 |
Clave InChI |
QUBGGDUVNIBYSL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(C(SC2=CC=CC=C21)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


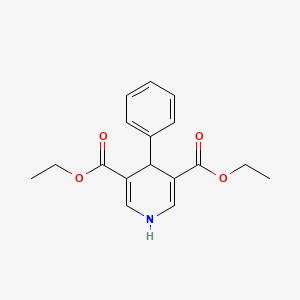
![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
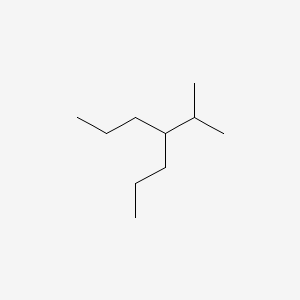
methanethione](/img/structure/B14638296.png)


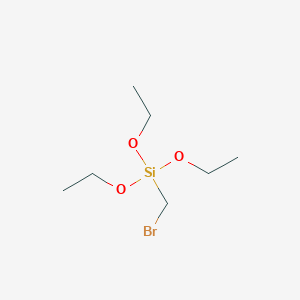
![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

